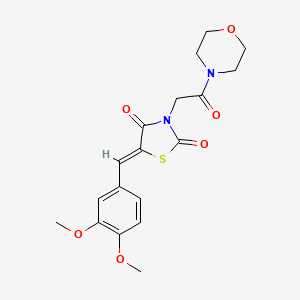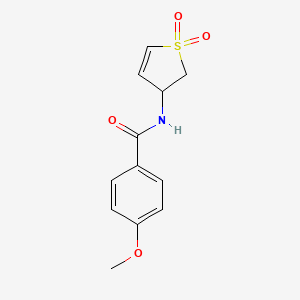![molecular formula C24H15F2N3O4 B2754721 N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 877657-48-2](/img/no-structure.png)
N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H15F2N3O4 and its molecular weight is 447.398. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radioligand Development for PET Imaging : This compound has been involved in the development of radioligands for positron emission tomography (PET) imaging. Specifically, it has been used in the synthesis and evaluation of ligands for the translocator protein (18 kDa), which is recognized as an early biomarker of neuroinflammatory processes. These ligands are crucial in developing novel diagnostic tools for neuroinflammatory diseases using PET imaging (Dollé et al., 2008), (Damont et al., 2015).
Cancer Research : The compound has been used in the design and synthesis of molecules with potential anti-cancer activities. It has shown efficacy in inhibiting the growth of cancer cells, making it a promising candidate for further research in oncology. This includes studies on lung cancer and the synthesis of derivatives with cytotoxic activities against various cancer cell lines (Hammam et al., 2005), (Al-Sanea et al., 2020).
Neurodegenerative Diseases : The compound has been instrumental in studying Alzheimer's disease and other neurodegenerative disorders. It has been used in developing tracers for imaging studies that can quantify binding in the human brain, aiding in understanding these diseases' pathophysiology (Golla et al., 2015).
Enzyme Inhibition and Antitumor Activities : The compound and its derivatives have shown potential as enzyme inhibitors and in antitumor activities. Research has explored its role in inhibiting specific enzymes and its impact on tumor cells, offering insights into novel therapeutic approaches for cancer treatment (Fallah-Tafti et al., 2011), (Jing, 2011).
Fungicidal and Herbicidal Applications : Novel derivatives of the compound have been synthesized and tested for their fungicidal and herbicidal activities, indicating its potential application in agriculture for controlling specific plant pathogens (Sun et al., 2021), (Wu et al., 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 4-fluoroaniline with 4-fluorobenzaldehyde to form 4-(4-fluorophenyl)-3-buten-2-one, which is then reacted with 3,4-dihydro-2H-benzo[f]chromen-2,4-dione to form the final product.", "Starting Materials": [ "4-fluoroaniline", "4-fluorobenzaldehyde", "3,4-dihydro-2H-benzo[f]chromen-2,4-dione" ], "Reaction": [ "Step 1: Condensation of 4-fluoroaniline with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form 4-(4-fluorophenyl)-3-buten-2-one.", "Step 2: Reaction of 4-(4-fluorophenyl)-3-buten-2-one with 3,4-dihydro-2H-benzo[f]chromen-2,4-dione in the presence of a catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to form N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide." ] } | |
CAS番号 |
877657-48-2 |
分子式 |
C24H15F2N3O4 |
分子量 |
447.398 |
IUPAC名 |
N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H15F2N3O4/c25-14-5-9-16(10-6-14)27-20(30)13-28-21-18-3-1-2-4-19(18)33-22(21)23(31)29(24(28)32)17-11-7-15(26)8-12-17/h1-12H,13H2,(H,27,30) |
InChIキー |
DNHJRNLGJCDSAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2754640.png)
![2-(4-Methoxyphenyl)-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2754641.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2754645.png)
![6-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}hexanamide](/img/structure/B2754646.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2754648.png)
![N-[[1-(4-Fluorophenyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2754653.png)
![N-[(methoxyimino)methyl]-4-phenyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2754655.png)


![1-((2,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2754659.png)
![4-(dimethylamino)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2754660.png)
